molecular formula C10H10N6O B1444070 UU-T01 CAS No. 1417162-83-4

UU-T01

Cat. No.: B1444070
CAS No.: 1417162-83-4
M. Wt: 230.23 g/mol
InChI Key: YGDLGRHJAGOPII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

UU-T01 is a selective inhibitor designed to disrupt the interaction between β-catenin and T-cell factor 4 protein-protein interaction. This compound has shown significant potential in targeting β-catenin, a key player in the Wnt/β-catenin signaling pathway, which is implicated in various types of cancer .

Preparation Methods

The synthesis of UU-T01 involves the use of bioisosteres to mimic the binding mode of side chain carboxylic acids of Tcf4 D16 and E17. The synthetic route includes the following steps :

    Formation of the core structure: The core structure of this compound is synthesized through a series of organic reactions, including condensation and cyclization reactions.

    Functionalization: The core structure is then functionalized with specific groups to enhance its binding affinity and selectivity towards β-catenin.

    Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.

Chemical Reactions Analysis

UU-T01 primarily undergoes interactions with β-catenin through non-covalent binding. The compound does not undergo significant chemical transformations such as oxidation, reduction, or substitution under physiological conditions. The major product formed from its interaction is the disrupted β-catenin/T-cell factor 4 complex .

Scientific Research Applications

    Chemistry: UU-T01 serves as a model compound for studying protein-protein interactions and the design of small-molecule inhibitors.

    Biology: It is used to investigate the role of β-catenin in cellular processes and its implications in diseases.

    Medicine: this compound is being explored as a potential therapeutic agent for cancers involving aberrant Wnt/β-catenin signaling.

    Industry: The compound is used in the development of diagnostic tools and assays for detecting β-catenin activity.

Mechanism of Action

UU-T01 exerts its effects by directly binding to β-catenin, thereby disrupting its interaction with T-cell factor 4. This inhibition prevents the transcriptional activation of β-catenin target genes, which are involved in cell proliferation and survival. The molecular targets of this compound include specific residues on β-catenin that are critical for its interaction with T-cell factor 4 .

Comparison with Similar Compounds

UU-T01 is unique in its high selectivity and binding affinity towards β-catenin compared to other inhibitors . Similar compounds include:

    PNU-74654: Another β-catenin inhibitor, but with lower binding affinity.

    HI-B1: A β-catenin inhibitor with different binding sites and mechanisms.

    4FNPC: A compound with similar inhibitory effects but less potency.

Properties

CAS No.

1417162-83-4

Molecular Formula

C10H10N6O

Molecular Weight

230.23 g/mol

IUPAC Name

1-hydroxy-5-[2-(2H-tetrazol-5-yl)ethyl]indazole

InChI

InChI=1S/C10H10N6O/c17-16-9-3-1-7(5-8(9)6-11-16)2-4-10-12-14-15-13-10/h1,3,5-6,17H,2,4H2,(H,12,13,14,15)

InChI Key

YGDLGRHJAGOPII-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1CCC3=NNN=N3)C=NN2O

Canonical SMILES

C1=CC2=C(C=C1CCC3=NNN=N3)C=NN2O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.